molecular formula C10H11ClO B3229541 Benzaldehyde, 5-chloro-2-(1-methylethyl)- CAS No. 1289090-35-2

Benzaldehyde, 5-chloro-2-(1-methylethyl)-

Cat. No. B3229541
CAS RN: 1289090-35-2
M. Wt: 182.64 g/mol
InChI Key: KUGQOKROJFMWCP-UHFFFAOYSA-N
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Description

Benzaldehyde, 5-chloro-2-(1-methylethyl)- is a chemical compound that belongs to the family of organic compounds known as benzaldehydes. It is also known as p-chloro-α-methylbenzylaldehyde. This compound has been widely used in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of benzaldehyde, 5-chloro-2-(1-methylethyl)- is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It has been shown to undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols.
Biochemical and Physiological Effects:
The biochemical and physiological effects of benzaldehyde, 5-chloro-2-(1-methylethyl)- are not well studied. However, it has been shown to exhibit antimicrobial activity against various microorganisms such as bacteria and fungi. It has also been shown to exhibit cytotoxicity against cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using benzaldehyde, 5-chloro-2-(1-methylethyl)- in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of various organic compounds. However, one limitation is its potential toxicity, which requires proper handling and disposal.

Future Directions

There are several future directions for the research on benzaldehyde, 5-chloro-2-(1-methylethyl)-. One direction is to study its potential applications in the field of medicinal chemistry. It has been shown to exhibit cytotoxicity against cancer cells, and further research could lead to the development of new anticancer drugs. Another direction is to study its potential applications in the field of materials science. It has been used as a building block for the synthesis of various polymers and could have potential applications in the development of new materials.

Scientific Research Applications

Benzaldehyde, 5-chloro-2-(1-methylethyl)- has been widely used in scientific research due to its potential applications in various fields. One of the most common applications of this compound is in the field of organic synthesis. It has been used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes.

properties

IUPAC Name

5-chloro-2-propan-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7(2)10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGQOKROJFMWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283038
Record name 5-Chloro-2-(1-methylethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289090-35-2
Record name 5-Chloro-2-(1-methylethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289090-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(1-methylethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-isopropylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.229.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Magnesium (4.6 g, 0.189 mol) together with tetrahydrofuran (65 ml) were placed in a reaction vessel and heated while stirring to 40° C. About 5% of a solution of 2-bromo-4-chloro-1-isopropylbenzene (IV) (43 g, 0.180 mol) in tetrahydrofuran (95 ml) is then added dropwise. After the reaction has commenced, the remainder of the 2-bromo-4-chloro-1-isopropylbenzene in tetrahydrofuran was added under gentle reflux over a period of 1 hour. The mixture was then cooled to 0° C. and dimethylformamide (13.8 g. 0.189 mol) was added dropwise over a period of 1 hour. The reaction mixture obtained was stirred for another 1 hour and hydrochloric acid (86.7 g, 0.369 mol) was added in such a way that the temperature was kept below 30° C. The phases were then separated and extracted with toluene (2×50 ml). The combined organic phases were distilled under reduced pressure and the crude product obtained was recrystallized from isopropanol/water 4:1. 5-Chloro-2-isopropylbenzaldehyde (25.7 g, 99 GC-% by area, 77% of theory) was obtained as a colourless solid.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
13.8 g
Type
reactant
Reaction Step Four
Quantity
86.7 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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